molecular formula C14H7Cl2NO3 B8698248 2-(2,6-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid

2-(2,6-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid

Cat. No.: B8698248
M. Wt: 308.1 g/mol
InChI Key: XVNRKPCHMYOPPL-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid is a chemical compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a dichlorophenyl group and a carboxylic acid group attached to a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a substitution reaction using 2,6-dichlorophenylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biological pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid is unique due to its specific structural features, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C14H7Cl2NO3

Molecular Weight

308.1 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid

InChI

InChI=1S/C14H7Cl2NO3/c15-8-2-1-3-9(16)12(8)13-17-10-5-4-7(14(18)19)6-11(10)20-13/h1-6H,(H,18,19)

InChI Key

XVNRKPCHMYOPPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC3=C(O2)C=C(C=C3)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(2,6-dichlorophenyl)-benzooxazole-6-carboxylic acid methyl ester (1.6 g) in EtOH (13 mL) was added 4N NaOH aqueous solution (6.2 mL). The reaction was stirred at 80° C. for 0.5 h. The reaction mixture was concentrated, diluted with water, and treated with Et2O. The aqueous layer was acidified with 1N HCl aqueous solution. The precipitate was filtered, washed with water, and dried in vacuo to give 2-(2,6-dichloro-phenyl)-benzooxazole-6-carboxylic acid as a white solid: MS (m/z) 308.0 (M+1).
Name
2-(2,6-dichlorophenyl)-benzooxazole-6-carboxylic acid methyl ester
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
6.2 mL
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One

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